Benzenamine, N,N'-[1,2-bis(2-methylphenyl)-1,2-ethanediylidene]bis-
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Overview
Description
Benzenamine, N,N’-[1,2-bis(2-methylphenyl)-1,2-ethanediylidene]bis- is an organic compound with a complex structure It contains aromatic rings and imine groups, making it a versatile molecule in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N’-[1,2-bis(2-methylphenyl)-1,2-ethanediylidene]bis- typically involves the condensation of 2-methylbenzaldehyde with benzenamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the imine bonds. The reaction mixture is usually heated to promote the condensation process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N’-[1,2-bis(2-methylphenyl)-1,2-ethanediylidene]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine groups to amine groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Benzenamine, N,N’-[1,2-bis(2-methylphenyl)-1,2-ethanediylidene]bis- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzenamine, N,N’-[1,2-bis(2-methylphenyl)-1,2-ethanediylidene]bis- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imine groups can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 2-methyl-N,N-bis(2-methylphenyl)
- Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)
- Benzenamine, 4,4’-methylenebis
Uniqueness
Benzenamine, N,N’-[1,2-bis(2-methylphenyl)-1,2-ethanediylidene]bis- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
210236-49-0 |
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Molecular Formula |
C28H24N2 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1,2-bis(2-methylphenyl)-N,N'-diphenylethane-1,2-diimine |
InChI |
InChI=1S/C28H24N2/c1-21-13-9-11-19-25(21)27(29-23-15-5-3-6-16-23)28(26-20-12-10-14-22(26)2)30-24-17-7-4-8-18-24/h3-20H,1-2H3 |
InChI Key |
VJWTWYHVHQWUFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=NC2=CC=CC=C2)C(=NC3=CC=CC=C3)C4=CC=CC=C4C |
Origin of Product |
United States |
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